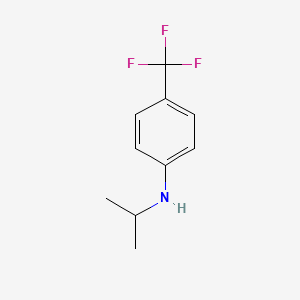

N-propan-2-yl-4-(trifluoromethyl)aniline

Descripción general

Descripción

N-propan-2-yl-4-(trifluoromethyl)aniline is a chemical compound that has a trifluoromethyl group attached to an aniline ring. This compound is used in various fields, including pharmaceuticals, agrochemicals, and materials science. TFA is a versatile compound that has gained significant attention in the field of scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . It is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The presence of the trifluoromethyl group can significantly affect the pharmacological activities of these drugs .

Agrochemicals

Trifluoromethyl groups are also widely used in agrochemicals . The unique properties of the trifluoromethyl group can enhance the effectiveness of agrochemicals, making them more efficient in protecting crops from pests and diseases .

Materials Science

In the field of materials science, the trifluoromethyl group is often used to modify the properties of materials . This can lead to the development of new materials with improved characteristics, such as increased durability or enhanced performance .

Synthesis of FDA-Approved Drugs

The trifluoromethyl group is a key component in the synthesis of many FDA-approved drugs . These drugs have been used to treat various diseases and disorders .

Radical Trifluoromethylation

Radical trifluoromethylation is a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate . This process is crucial in the synthesis of many pharmaceuticals and agrochemicals .

Pain Management

Compounds containing the trifluoromethyl group have been found to be effective in managing pain . They work by targeting specific receptors in the nervous system, reducing the perception of pain .

Mecanismo De Acción

Target of Action

The primary targets of N-propan-2-yl-4-(trifluoromethyl)aniline are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-propan-2-yl-4-(trifluoromethyl)aniline are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .

Propiedades

IUPAC Name |

N-propan-2-yl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJVIALJMINVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propan-2-yl-4-(trifluoromethyl)aniline | |

CAS RN |

1020920-65-3 | |

| Record name | N-(propan-2-yl)-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2379330.png)

![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)

![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B2379339.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2379343.png)

![(4-Bromothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2379344.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2379347.png)